Ethyl 4-(methoxymethyl)-6-methyl-3-{[(4-nitrophenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound belonging to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various substituted benzamides under basic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the formation of the desired thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrobenzamido group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as reduced amines, oxidized carboxylic acids, and substituted benzamides .
Scientific Research Applications
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine derivatives: Known for their wide range of pharmacological properties, including antibacterial and antifungal activities.
Uniqueness
ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-(4-NITROBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzamido group enhances its potential as an enzyme inhibitor and its overall pharmacological profile .
Properties
Molecular Formula |
C20H19N3O6S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 4-(methoxymethyl)-6-methyl-3-[(4-nitrobenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H19N3O6S/c1-4-29-20(25)17-16(15-13(10-28-3)9-11(2)21-19(15)30-17)22-18(24)12-5-7-14(8-6-12)23(26)27/h5-9H,4,10H2,1-3H3,(H,22,24) |
InChI Key |
IWCBMCIUFNINCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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